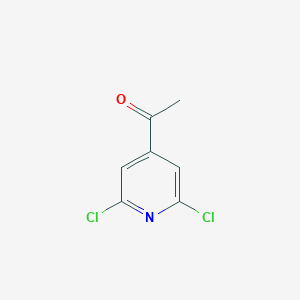
1-(2,6-二氯吡啶-4-基)乙酮
描述
The compound 1-(2,6-Dichloropyridin-4-YL)ethanone is a chlorinated pyridine derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties. For instance, the synthesis of a chlorinated quinolin compound is described, which shares the chloropyridin moiety with our compound of interest . Additionally, the synthesis and characterization of a compound with a fluorobenzo[d]isoxazol moiety attached to a piperidin-ethanone structure are reported, which, although structurally different, involves similar synthetic strategies that could be relevant .
Synthesis Analysis
The synthesis of related compounds involves chlorination reactions and the use of reagents like POCl3, as seen in the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone . The click chemistry approach is also employed in the synthesis of complex organic molecules, as demonstrated in the synthesis of a compound with a hydroxymethyl-1H-1,2,3-triazol-1-yl moiety . These methods could potentially be adapted for the synthesis of 1-(2,6-Dichloropyridin-4-YL)ethanone.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using single crystal X-ray diffraction, which provides precise information about the arrangement of atoms within a crystal . Spectroscopic techniques such as FTIR, NMR, and MS are also utilized to characterize the molecular structure and confirm the identity of synthesized compounds .
Chemical Reactions Analysis
The papers discuss the reactivity of different functional groups in the context of forming co-crystals and synthesizing ligands for transition metals . For example, the formation of hydrogen-bonded units in co-crystals of 1,2-bis(pyridin-4-yl)ethane with alkoxybenzoic acids is described . The conversion of a hydroxymethylpyridine to a bromomethylpyridine and its further elaboration to tridentate ligands is also reported . These reactions provide a basis for understanding the reactivity of pyridine derivatives.
Physical and Chemical Properties Analysis
The physical properties such as thermal stability are analyzed using techniques like TGA and DSC . Chemical properties, including atomic charges, MEP, HOMO-LUMO, NBO, and global chemical reactivity descriptors, are examined using computational methods like DFT . These analyses are crucial for understanding the stability and reactivity of the compounds, which can be extrapolated to similar compounds like 1-(2,6-Dichloropyridin-4-YL)ethanone.
科学研究应用
合成和催化行为
1-(2,6-二氯吡啶-4-基)乙酮已被用于合成NNN三牙配体,当与二氯化铁(II)和二氯化钴(II)配位形成的配合物表现出良好的对乙烯反应的催化活性。这些活性包括寡聚和聚合(Sun et al., 2007)。
生物评价
从1-(2,6-二氯吡啶-4-基)乙酮合成的化合物,如6-(5-氯-8-羟基萘-2-基)-4(4-羟基苯基)-4-5-二羟基嘧啶-2(1H)-酮,显示出优秀的抗微生物活性。主核上氯的取代基显著促进了这种活性(Sherekar et al., 2022)。
光谱表征和细胞毒性研究
已合成1-(2,6-二氯吡啶-4-基)乙酮衍生物,并使用各种光谱方法进行表征。对这些化合物进行细胞毒性评估和对接研究,表明它们在药代动力学和生物研究中具有潜在应用(Govindhan et al., 2017)。
合成和抗微生物活性
在另一项研究中,从1-(2,6-二氯吡啶-4-基)乙酮合成的1-(5-巯基-1,3,4-噁二唑-2-基)-2-(吡啶-2-基氨基)乙酮表现出显著的抗微生物活性,最小抑制浓度值范围为30.2 - 43.2 μg cm-3。这表明这类化合物在开发新的抗微生物剂方面具有潜在用途(Salimon et al., 2011)。
荧光发射和材料科学应用
一项研究报道了使用1-(2,6-二氯吡啶-4-基)乙酮合成多官能基烟酰胺并含有吡啶和芴基团的化合物。这些化合物显示出强烈的蓝绿色荧光发射,表明它们在材料科学中的潜在应用,特别是用于制备对环境敏感的荧光物质(Hussein et al., 2019)。
安全和危害
The safety information available indicates that 1-(2,6-Dichloropyridin-4-YL)ethanone may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
属性
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQBYWORWVMKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichloropyridin-4-YL)ethanone | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


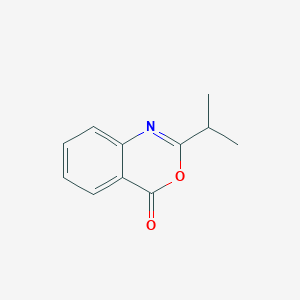
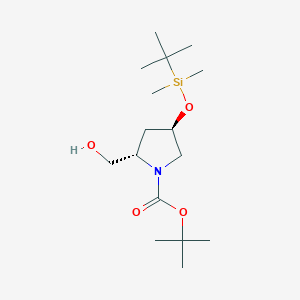
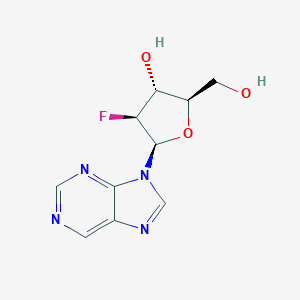
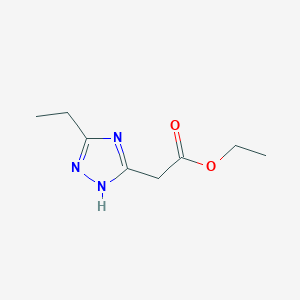

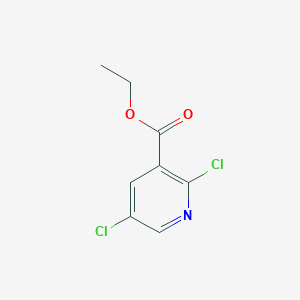
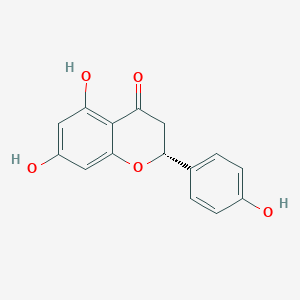
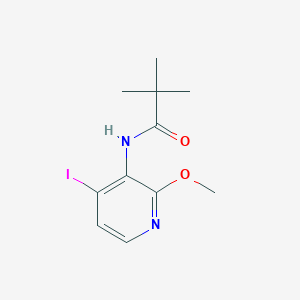
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)
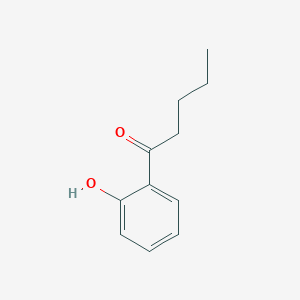
![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)